Superior Mass Shift Resolution for LC-MS/MS Quantification of Drospirenone
Drospirenone-d4 3,5-Diol offers a definitive +4 Da mass shift (MW 390.55) over unlabeled Drospirenone 3,5-Diol (MW 370.52) [1]. This is superior to the +3 Da shift of Drospirenone-¹³C₃ (MW 373.52) [2] and meets the industry-standard minimum requirement for avoiding isotopic interference from the analyte's M+1 and M+2 natural abundance peaks in complex biological matrices .
| Evidence Dimension | Mass shift relative to analyte (Drospirenone) |
|---|---|
| Target Compound Data | +4 Da (MW 390.55) |
| Comparator Or Baseline | Drospirenone-¹³C₃: +3 Da; Drospirenone 3,5-Diol: 0 Da |
| Quantified Difference | +1 Da vs ¹³C₃ analog; +4 Da vs unlabeled |
| Conditions | Calculated from molecular formula (C₂₄H₃₀D₄O₄ vs C₂₄H₃₄O₃) |
Why This Matters
A ≥4 Da mass shift is essential for LC-MS/MS method validation, as it prevents signal overlap and ensures accurate, matrix-independent quantification for regulatory submissions.
- [1] Pharmaffiliates. (n.d.). Drospirenone-d4 3,5-Diol Product Datasheet (MW 390.55). View Source
- [2] GLPBIO. (n.d.). Drospirenone-13C3 Product Datasheet (MW 373.52). View Source
